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Compound of Interest

Compound Name: 6-Chloro-2-methyl-9H-purine

Cat. No.: B176215 Get Quote

6-Chloro-2-methyl-9H-purine (CAS No. 100859-35-6) is a substituted purine that serves as a

valuable building block in medicinal chemistry and drug development.[1] Its utility stems from

the reactivity of the chlorine atom at the C6 position, which is susceptible to nucleophilic

substitution, allowing for the synthesis of a diverse array of purine derivatives.[2][3]

Understanding the fundamental physicochemical properties of this compound is paramount for

its effective use in synthesis, for predicting its behavior in biological systems, and for

developing robust analytical methods.

This guide provides a comprehensive analysis of the core physicochemical attributes of 6-
Chloro-2-methyl-9H-purine. It is structured to deliver not only the available data but also to

equip the research scientist with the field-proven methodologies required to validate these

properties in their own laboratory. While specific experimental data for this compound is not

extensively published, we will leverage data from closely related analogs and provide detailed,

self-validating protocols to empower your research.

Core Molecular and Physical Properties
A foundational understanding begins with the basic molecular identifiers and computed

properties that dictate the compound's behavior. These values are crucial for everything from

calculating molar concentrations to predicting membrane permeability.

Molecular Identity and Computed Data
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The fundamental structural and computed lipophilicity data for 6-Chloro-2-methyl-9H-purine
are summarized below. The XLogP3 value, a calculated measure of lipophilicity, suggests

moderate permeability across biological membranes. The hydrogen bond donor and acceptor

counts are key indicators of the molecule's potential to interact with biological targets.[4]

Property Value Source

CAS Number 100859-35-6 [1]

Molecular Formula C₆H₅ClN₄ [1][4]

Molecular Weight 168.58 g/mol [1][4]

XLogP3 1.5 [4]

Hydrogen Bond Donor Count 1 [4]

Hydrogen Bond Acceptor

Count
3 [4]

Physical State and Thermal Properties
While experimental data for the title compound is not readily available, data from the closely

related isomer, 6-Chloro-9-methyl-9H-purine, provides a strong empirical basis for estimating

its physical state and melting point. The presence of the purine core suggests that 6-Chloro-2-
methyl-9H-purine is a solid at room temperature with a relatively high melting point.

Property
Value (for 6-Chloro-9-
methyl-9H-purine)

Source

Physical Form Solid [5]

Melting Point 129-134 °C [6]

Expert Insight: The N9-methylation in the reference compound will slightly alter crystal packing

compared to the N9-H tautomer of the title compound. However, this value serves as an

excellent starting point for designing purification strategies such as crystallization. A standard

capillary melting point apparatus should be used for experimental determination.
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Solubility Profile: A Critical Parameter for
Application
The solubility of a compound dictates its utility in both synthetic reactions and biological

assays. For purine derivatives, solubility can be highly dependent on pH and the solvent

system used.

Qualitative and Quantitative Solubility
Experimental solubility data for 6-Chloro-2-methyl-9H-purine is not published. However, the

related compound 6-Chloropurine is reported to be soluble in organic solvents like DMSO and

dimethylformamide (DMF) at approximately 10 mg/mL.[7] Its aqueous solubility is significantly

lower.

Causality in Experimental Design: For a compound like 6-Chloro-2-methyl-9H-purine, which

possesses both a weakly acidic proton (N9-H) and basic nitrogen atoms, solubility is expected

to be pH-dependent. Therefore, a thermodynamic solubility study across a range of pH values

is the gold-standard approach to fully characterize its behavior in aqueous media.

Experimental Protocol: Thermodynamic Solubility
Determination
This protocol provides a robust method for determining the equilibrium solubility, a critical

parameter for preclinical development.

Preparation of Buffers: Prepare a series of buffered solutions at physiologically relevant pH

values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

Sample Preparation: Add an excess amount of solid 6-Chloro-2-methyl-9H-purine to a

known volume of each buffer in separate, sealed vials. Rationale: Ensuring an excess of

solid is present is crucial for achieving equilibrium between the dissolved and undissolved

states.

Equilibration: Place the vials in a shaking incubator at a controlled temperature (e.g., 25 °C

or 37 °C) for 24-48 hours. Rationale: This extended incubation with agitation ensures that the

system reaches thermodynamic equilibrium.
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Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15

minutes) to pellet the undissolved solid.

Quantification: Carefully remove the supernatant and determine the concentration of the

dissolved compound using a validated HPLC-UV method. A calibration curve must be

prepared using standards of known concentration.

Data Analysis: Plot the measured solubility (in µg/mL or µM) against the final measured pH

of each solution.

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4",
fontcolor="#202124"]; edge [color="#4285F4"];

}

Thermodynamic Solubility Workflow

Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is the bedrock of chemical research. This section details

the expected spectroscopic signatures of 6-Chloro-2-methyl-9H-purine and provides

standardized protocols for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

While a definitive spectrum for 6-Chloro-2-methyl-9H-purine is not available in public

databases, the expected chemical shifts can be predicted based on established principles and

data from analogs.[8][9][10]

¹H NMR:

Purine H8 Proton: A singlet is expected, typically downfield (δ 8.0-9.0 ppm), due to the

electron-deficient nature of the purine ring system.

Methyl Protons (-CH₃): A sharp singlet is expected in the upfield region (δ 2.5-3.0 ppm).

N9-H Proton: If not exchanged with deuterium from the solvent, a broad singlet may be

observed, typically further downfield.
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¹³C NMR: The carbon signals can be predicted based on data from related structures. The

carbons attached to heteroatoms (N, Cl) will be the most deshielded.[11]

Protocol for NMR Sample Preparation and Analysis:

Sample Preparation: Dissolve ~5-10 mg of 6-Chloro-2-methyl-9H-purine in ~0.6 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Rationale: DMSO-d₆ is

often preferred for purine derivatives as it can solubilize polar compounds and allows for the

observation of exchangeable N-H protons.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

0.00 ppm).

Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

Acquire a proton-decoupled ¹³C NMR spectrum.

Advanced Analysis (Optional): If assignments are ambiguous, perform 2D NMR experiments

such as COSY (to identify proton-proton couplings, though none are expected for isolated

spins) and HSQC/HMBC (to correlate proton and carbon signals).[12]

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4",
fontcolor="#202124"]; edge [color="#34A853"];

}

NMR Analysis Workflow

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering structural clues.

Expected Fragmentation:

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z ≈ 168.

Isotopic Pattern: Due to the presence of chlorine, a characteristic M+2 peak at m/z ≈ 170

should be observed with an intensity of approximately one-third of the M⁺ peak, which is a

definitive signature for a monochlorinated compound.
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Key Fragments: Common fragmentation pathways for purines include the loss of HCN (27

Da) and fragmentation of the imidazole ring.[13][14]

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their

absorption of infrared radiation.[15][16][17]

Expected Characteristic Absorption Bands:

N-H Stretch: A moderate to broad absorption in the region of 3100-3400 cm⁻¹ corresponding

to the N9-H bond.

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ hybridized methyl group.

C=N and C=C Stretch: A series of sharp to medium bands in the 1400-1650 cm⁻¹ region,

characteristic of the aromatic purine ring system.

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, although it

may be difficult to assign definitively.[18]

Chemical Reactivity and Stability
The chemical utility of 6-Chloro-2-methyl-9H-purine is dominated by the reactivity of the C6-

chloro group.

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom is an excellent leaving group,

readily displaced by a wide range of nucleophiles. This is the primary reaction used to

synthesize libraries of 6-substituted purine derivatives. Common nucleophiles include

amines, thiols, and alkoxides.[2][3]

Stability: As a chlorinated purine, the compound should be stored in a dry, sealed container

to prevent hydrolysis.[1] While generally stable, prolonged exposure to strong aqueous acids

or bases, especially at elevated temperatures, can lead to hydrolysis of the chloro group to

form the corresponding hypoxanthine derivative.

Safety and Handling
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While a specific Safety Data Sheet (SDS) for 6-Chloro-2-methyl-9H-purine is not widely

available, data from closely related chlorinated purines indicates that it should be handled with

care.[5][19]

Hazards: Assumed to be harmful if swallowed, cause skin and eye irritation, and may cause

respiratory irritation.[19]

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses,

gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-

ventilated fume hood.

Conclusion
6-Chloro-2-methyl-9H-purine is a key synthetic intermediate whose full potential is unlocked

through a thorough understanding of its physicochemical properties. This guide has

consolidated the available computed data, drawn rational inferences from closely related

analogs, and, most importantly, provided detailed, actionable protocols for the experimental

validation of its core characteristics. By employing these methodologies, researchers can

ensure the quality and consistency of their starting materials, leading to more reliable and

reproducible outcomes in drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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